10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione
CAS No.:
Cat. No.: VC15016534
Molecular Formula: C25H22FNO2
Molecular Weight: 387.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C25H22FNO2 |
|---|---|
| Molecular Weight | 387.4 g/mol |
| IUPAC Name | 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydroindeno[1,2-b]quinoline-9,11-dione |
| Standard InChI | InChI=1S/C25H22FNO2/c1-2-14-27-19-8-5-9-20(28)22(19)21(15-10-12-16(26)13-11-15)23-24(27)17-6-3-4-7-18(17)25(23)29/h3-4,6-7,10-13,21H,2,5,8-9,14H2,1H3 |
| Standard InChI Key | JCMQRYJFBKDEJP-UHFFFAOYSA-N |
| Canonical SMILES | CCCN1C2=C(C(C3=C1C4=CC=CC=C4C3=O)C5=CC=C(C=C5)F)C(=O)CCC2 |
Introduction
The compound 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione is a complex organic molecule featuring a fluorophenyl group attached to an indenoquinoline core. This unique structure contributes to its potential biological activity, making it a subject of interest in medicinal chemistry. The presence of a fluorine atom enhances the compound's lipophilicity, which can improve its interactions with biological targets.
Chemical Characteristics
-
Molecular Formula: C25H22FNO2
-
Molecular Weight: Approximately 387.4 g/mol
-
Key Features: The compound includes multiple fused rings, which are crucial for its biological activity. The fluorophenyl group is particularly significant as it may enhance the compound's ability to interact with biological systems.
Synthesis Methods
The synthesis of 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione can be achieved through various organic chemistry methods. Typically, these involve multi-step reactions that require careful control of conditions to ensure the formation of the desired structure.
Biological Activities and Potential Applications
Preliminary studies suggest that compounds similar to 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione exhibit a range of biological activities. These include potential applications in medicinal chemistry, particularly in areas where specific interactions with biological targets are required.
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 5-methylindeno[1,2-b]quinoline | Lacks fluorine; simpler structure | |
| 4-fluoroquinoline | Fluorinated; less complex than indenoquinolines | |
| 7-hydroxyindole | Contains an indole structure; different biological activity profile |
Future Directions
Further research is needed to fully understand the biological activities and potential applications of 10-(4-fluorophenyl)-5-propyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione. Interaction studies with biological targets will be crucial in determining its efficacy and safety profile.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume